An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl N-Cbz-4-aminobutanoate
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl N-Cbz-4-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl N-(benzyloxycarbonyl)-4-aminobutanoate, a valuable building block in medicinal chemistry and peptide synthesis. This document details a reliable synthetic protocol and provides extensive characterization data to ensure the identity and purity of the final compound.
Synthesis
The synthesis of tert-Butyl N-Cbz-4-aminobutanoate is most effectively achieved through the Steglich esterification of N-Cbz-4-aminobutanoic acid with tert-butanol. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction under mild conditions, which is particularly advantageous for preventing the acid-catalyzed decomposition of tert-butanol.
Reaction Scheme:
Experimental Protocol
Materials:
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N-Cbz-4-aminobutanoic acid
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tert-Butanol
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Dicyclohexylcarbodiimide (DCC)
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4-Dimethylaminopyridine (DMAP)
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Dichloromethane (DCM), anhydrous
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0.5 N Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Hexane
Procedure:
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To a solution of N-Cbz-4-aminobutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add tert-butanol (3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM to the reaction mixture.
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Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
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Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure tert-Butyl N-Cbz-4-aminobutanoate.
Characterization
The structural identity and purity of the synthesized tert-Butyl N-Cbz-4-aminobutanoate can be confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the target compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Data for tert-Butyl N-Cbz-4-aminobutanoate (300 MHz, CDCl₃)
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |
| 7.36 - 7.28 | m | 5H | - | Ar-H |
| 5.09 | s | 2H | - | -O-CH₂ -Ph |
| 4.91 | br s | 1H | - | -NH - |
| 3.26 - 3.20 | m | 2H | - | -NH-CH₂ - |
| 2.25 | t | 2H | 6.0 | -CH₂ -COO- |
| 1.84 - 1.74 | m | 2H | - | -CH₂-CH₂ -CH₂- |
| 1.43 | s | 9H | - | -C(CH₃ )₃ |
Table 2: ¹³C NMR Data for tert-Butyl N-Cbz-4-aminobutanoate (75 MHz, CDCl₃)
| Chemical Shift (δ) [ppm] | Assignment |
| 172.40 | C =O (ester) |
| 156.35 | C =O (carbamate) |
| 136.51 | Ar-C (quaternary) |
| 128.21 | Ar-C H |
| 127.81 | Ar-C H |
| 127.75 | Ar-C H |
| 80.06 | -C (CH₃)₃ |
| 66.19 | -O-C H₂-Ph |
| 40.18 | -NH-C H₂- |
| 32.53 | -C H₂-COO- |
| 27.81 | -C(C H₃)₃ |
| 24.97 | -CH₂-C H₂-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for tert-Butyl N-Cbz-4-aminobutanoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3340 | Medium | N-H stretch (amide) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2970, 2930 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1530 | Strong | N-H bend (amide) |
| ~1450, 1495 | Medium | C=C stretch (aromatic) |
| ~1250, 1150 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.
Table 4: Mass Spectrometry Data for tert-Butyl N-Cbz-4-aminobutanoate
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 294.1705 | 294.3 |
| [M+Na]⁺ | 316.1525 | 316.3 |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of tert-Butyl N-Cbz-4-aminobutanoate.
Caption: Synthetic workflow for tert-Butyl N-Cbz-4-aminobutanoate.
This guide provides a solid foundation for the synthesis and characterization of tert-Butyl N-Cbz-4-aminobutanoate. For further applications and safety information, please consult relevant scientific literature and safety data sheets.
